Isochorismic acid

描述

Isochorismate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound is a natural product found in Bacillus subtilis, Klebsiella pneumoniae, and other organisms with data available.

Structure

3D Structure

属性

CAS 编号 |

22642-82-6 |

|---|---|

分子式 |

C10H10O6 |

分子量 |

226.18 g/mol |

IUPAC 名称 |

(5S,6S)-5-(1-carboxyethenoxy)-6-hydroxycyclohexa-1,3-diene-1-carboxylic acid |

InChI |

InChI=1S/C10H10O6/c1-5(9(12)13)16-7-4-2-3-6(8(7)11)10(14)15/h2-4,7-8,11H,1H2,(H,12,13)(H,14,15)/t7-,8-/m0/s1 |

InChI 键 |

NTGWPRCCOQCMGE-YUMQZZPRSA-N |

SMILES |

C=C(C(=O)O)OC1C=CC=C(C1O)C(=O)O |

手性 SMILES |

C=C(C(=O)O)O[C@H]1C=CC=C([C@@H]1O)C(=O)O |

规范 SMILES |

C=C(C(=O)O)OC1C=CC=C(C1O)C(=O)O |

同义词 |

5-((1-carboxyethenyl)oxy)-6-hydroxy-1,3-cyclohexadiene-1-carboxylic acid iso-chorismic acid isochorismate isochorismic acid |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Isochorismic Acid: Structure, Function, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isochorismic acid, a pivotal branch-point metabolite of the shikimate pathway, plays a central role in the biosynthesis of a diverse array of primary and secondary metabolites essential for the survival and interaction of bacteria, plants, and fungi. This comprehensive technical guide delineates the intricate structure of this compound and its multifaceted functions as a precursor to vital compounds such as salicylic (B10762653) acid, siderophores, and vitamins K1 and K2. This document provides a thorough examination of the enzymatic pathways originating from this compound, detailed experimental protocols for the study of these pathways, and a quantitative analysis of the kinetics of key enzymes. Furthermore, the potential of this compound-dependent pathways as novel targets for drug development is explored, offering insights for researchers and professionals in the pharmaceutical sciences.

The Structure of this compound

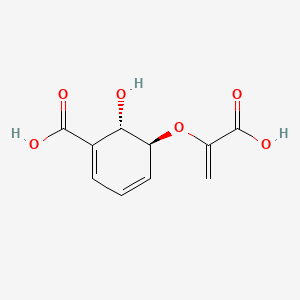

This compound ((1R,6R)-1-carboxy-6-hydroxy-4-[(1-carboxyvinyl)oxy]cyclohexa-2,4-diene-1-carboxylic acid) is a chorismate isomer with the molecular formula C₁₀H₁₀O₆.[1] Its structure is characterized by a cyclohexadiene ring, a carboxyl group, a hydroxyl group, and an enolpyruvyl side chain. This unique arrangement of functional groups imparts significant chemical reactivity, allowing it to serve as a versatile substrate for a variety of enzymes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₆ | [1] |

| Molar Mass | 226.18 g/mol | [1] |

| IUPAC Name | (1R,6R)-1-carboxy-6-hydroxy-4-[(1-carboxyvinyl)oxy]cyclohexa-2,4-diene-1-carboxylic acid | [1] |

| CAS Number | 22642-82-6 | [2] |

The Central Role of this compound in Metabolism

This compound is synthesized from chorismate, the final product of the shikimate pathway, through a reaction catalyzed by the enzyme isochorismate synthase (ICS) . This conversion represents a critical metabolic fork, diverting carbon flux from the synthesis of aromatic amino acids towards the production of a range of other essential compounds.

Biosynthesis of Salicylic Acid

Salicylic acid, a phytohormone crucial for plant defense against pathogens, is a primary downstream product of this compound.[3]

-

In Bacteria: The biosynthesis of salicylic acid in bacteria, such as Pseudomonas aeruginosa, is a direct, one-step process. The enzyme isochorismate pyruvate (B1213749) lyase (IPL) catalyzes the conversion of isochorismate to salicylic acid and pyruvate.[4]

-

In Plants: The plant pathway for salicylic acid biosynthesis is more complex and involves multiple steps and cellular compartments.[4][5] In Arabidopsis thaliana, isochorismate is synthesized in the chloroplasts by ICS1.[5] It is then transported to the cytosol where it is conjugated to glutamate (B1630785) by the enzyme PBS3. The resulting isochorismoyl-glutamate is subsequently converted to salicylic acid.[6]

Siderophore Biosynthesis

In many bacteria, this compound is a key precursor for the synthesis of siderophores, which are high-affinity iron-chelating molecules essential for iron acquisition. A well-studied example is the biosynthesis of enterobactin (B1671361) in Escherichia coli.[4] The enzyme isochorismatase (EntB) converts isochorismate to 2,3-dihydro-2,3-dihydroxybenzoate, a key intermediate in the enterobactin pathway.[4]

Biosynthesis of Menaquinone (Vitamin K2) and Phylloquinone (Vitamin K1)

This compound is also a precursor for the biosynthesis of menaquinone (Vitamin K2) in bacteria and phylloquinone (Vitamin K1) in plants.[2] These quinones are essential components of electron transport chains in cellular respiration and photosynthesis, respectively.

Key Enzymes in this compound Metabolism

The metabolic fate of this compound is determined by a suite of enzymes that exhibit remarkable specificity and efficiency. Understanding the kinetics of these enzymes is fundamental to comprehending the regulation of these vital biosynthetic pathways.

Isochorismate Synthase (ICS)

ICS catalyzes the isomerization of chorismate to isochorismate. This enzyme is a key regulatory point in the shikimate pathway.

Isochorismate Pyruvate Lyase (IPL)

IPL is responsible for the direct conversion of isochorismate to salicylic acid and pyruvate in bacteria.

Table 2: Kinetic Parameters of Key Enzymes in this compound Metabolism

| Enzyme | Organism | Substrate | Km (µM) | kcat (min-1) | Reference |

| Isochorismate Synthase (ICS) | |||||

| AtICS1 | Arabidopsis thaliana | Chorismate | 41.5 | 38.7 | [7][8] |

| AtICS2 | Arabidopsis thaliana | Chorismate | 28.8 ± 6.9 | 17.0 ± 1.2 | [9] |

| EntC | Escherichia coli | Chorismate | 14 | 173 | [10] |

| PchA | Pseudomonas aeruginosa | Chorismate | 42 ± 2 | - | [11] |

| Isochorismate Pyruvate Lyase (IPL) | |||||

| PchB | Pseudomonas aeruginosa | Isochorismate | - | - | [12] |

Experimental Protocols

Enzymatic Synthesis and Purification of this compound

A reliable source of pure this compound is essential for in vitro studies. The following protocol describes an enzymatic method for its synthesis and purification.

Materials:

-

Chorismic acid

-

Purified recombinant Isochorismate Synthase (e.g., EntC from E. coli)

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT

-

Quenching Solution: 1 M HCl

-

Extraction Solvent: Ethyl acetate

-

HPLC system with a C18 column

Procedure:

-

Dissolve chorismic acid in the reaction buffer to a final concentration of 1 mM.

-

Add purified isochorismate synthase to the reaction mixture.

-

Incubate the reaction at 37°C for 1-2 hours, monitoring the progress by HPLC.

-

Once the reaction is complete, quench it by adding an equal volume of 1 M HCl.

-

Extract the this compound from the aqueous phase with three volumes of ethyl acetate.

-

Pool the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

Purify the resulting solid by preparative HPLC using a C18 column and a gradient of methanol (B129727) in water containing 0.1% formic acid.

-

Lyophilize the fractions containing pure this compound.

Coupled Spectrophotometric Assay for Isochorismate Synthase Activity

This continuous assay measures the activity of isochorismate synthase by coupling the production of isochorismate to its conversion to salicylic acid by isochorismate pyruvate lyase. The formation of salicylic acid is monitored by its fluorescence.[7][9]

Materials:

-

Chorismic acid

-

Purified recombinant Isochorismate Synthase (ICS)

-

Purified recombinant Isochorismate Pyruvate Lyase (IPL)

-

Assay Buffer: 100 mM Tris-HCl (pH 7.7), 10 mM MgCl₂[9]

-

Fluorometer

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing the assay buffer, a saturating concentration of IPL, and the ICS enzyme to be assayed.

-

Initiate the reaction by adding chorismic acid to a final concentration range suitable for kinetic analysis (e.g., 0-300 µM).[9]

-

Immediately place the cuvette in the fluorometer and monitor the increase in fluorescence over time (excitation at ~305 nm, emission at ~420 nm).

-

Calculate the initial reaction velocity from the linear portion of the fluorescence curve.

-

Determine the kinetic parameters (Km and kcat) by fitting the initial velocity data to the Michaelis-Menten equation.

HPLC Analysis of this compound and Salicylic Acid

High-performance liquid chromatography (HPLC) is a robust method for the separation and quantification of this compound and its downstream products.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV-Vis or diode array detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) in water containing 0.1% formic acid. For example, a linear gradient from 5% to 95% acetonitrile over 20 minutes.

-

Flow Rate: 1 mL/min.

-

Detection: Monitor the absorbance at 275 nm for this compound and 297 nm for salicylic acid.

Procedure:

-

Prepare standards of known concentrations for this compound and salicylic acid.

-

Inject the standards to generate a calibration curve.

-

Prepare the experimental samples by stopping the enzymatic reaction (e.g., with acid) and removing any precipitated protein by centrifugation.

-

Inject the supernatant onto the HPLC system.

-

Identify and quantify the peaks corresponding to this compound and salicylic acid by comparing their retention times and peak areas to the standards.

Signaling Pathways and Experimental Workflows

Visualizing the complex biochemical pathways and experimental procedures is crucial for a clear understanding. The following diagrams were generated using the Graphviz DOT language.

This compound Pathways as Drug Targets

The enzymes of the shikimate pathway and its subsequent branches, including the this compound-dependent pathways, are absent in mammals. This makes them attractive targets for the development of novel antimicrobial and herbicidal agents.[13][14]

Targeting Isochorismate Synthase

Inhibitors of isochorismate synthase have the potential to disrupt the biosynthesis of multiple essential metabolites in pathogenic bacteria. Several substrate and transition-state analog inhibitors of ICS have been designed and synthesized.[2][15] For example, (4R,5R)-4-hydroxy-5-(1-carboxyvinyloxy)-cyclohex-1-ene carboxylate has been identified as an inhibitor of isochorismate synthase.[2]

Targeting Isochorismate Pyruvate Lyase

As a key enzyme in bacterial salicylic acid biosynthesis, which is often linked to virulence, IPL is another promising target. Cinnamic acid derivatives have been explored as inhibitors of isochorismatases.

The development of potent and specific inhibitors for these enzymes could lead to a new class of antibiotics with a novel mechanism of action, which is critically needed in the face of rising antimicrobial resistance. Further research into the structure and mechanism of these enzymes will be crucial for the rational design of effective inhibitors.

Conclusion

This compound stands as a cornerstone of specialized metabolism in a wide range of organisms. Its intricate structure and central position as a precursor to a multitude of biologically active molecules underscore its significance. The detailed understanding of the enzymes that metabolize this compound, coupled with robust experimental methodologies, provides a solid foundation for future research. The unique presence of these pathways in microbes and plants presents a compelling opportunity for the development of novel therapeutics and agrochemicals. Continued exploration of the this compound metabolic network will undoubtedly unveil new biological functions and pave the way for innovative applications in medicine and agriculture.

References

- 1. Isochorismate synthase - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 22642-82-6 | Benchchem [benchchem.com]

- 4. In-depth analysis of isochorismate synthase-derived metabolism in plant immunity: Identification of meta-substituted benzoates and salicyloyl-malate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. The biochemical properties of the two Arabidopsis thaliana isochorismate synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Overexpression, purification, and characterization of isochorismate synthase (EntC), the first enzyme involved in the biosynthesis of enterobactin from chorismate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. kuscholarworks.ku.edu [kuscholarworks.ku.edu]

- 11. (Reverse) Evolution of a Promiscuous Isochorismate Pyruvate Lyase into an Efficient Chorismate Mutase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chorismate synthase: an attractive target for drug development against orphan diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Investigation of potential inhibitors of chorismate-utilizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Small molecule inhibition of microbial natural product biosynthesis – An emerging antibiotic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cinnamic acid derivatives as inhibitors for chorismatases and isochorismatases - PubMed [pubmed.ncbi.nlm.nih.gov]

isochorismic acid biosynthesis pathway in bacteria

An In-depth Technical Guide to the Isochorismic Acid Biosynthesis Pathway in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal branch-point metabolite derived from the shikimate pathway in bacteria, serving as a key precursor for the biosynthesis of a diverse array of primary and secondary metabolites. These include essential compounds such as menaquinone (vitamin K2), a vital component of the electron transport chain, and siderophores like enterobactin (B1671361) and pyochelin, which are crucial for iron acquisition. The biosynthesis of this compound from chorismate is catalyzed by the enzyme isochorismate synthase (ICS). In many bacteria, distinct ICS isoenzymes are dedicated to specific downstream pathways, subject to intricate regulatory controls in response to environmental cues like iron availability and oxygen tension. Given the absence of this pathway in humans and its critical role in bacterial survival and virulence, the enzymes involved represent attractive targets for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the core this compound biosynthesis pathway, its subsequent metabolic fates, regulatory mechanisms, quantitative enzymatic data, and detailed experimental protocols for its study.

Core Biosynthetic Pathway

The biosynthesis of this compound marks a critical metabolic fork in the shikimate pathway. The central reaction is the enzymatic isomerization of chorismate to isochorismate, catalyzed by Isochorismate Synthase (ICS, EC 5.4.4.2), an intramolecular transferase also known as isochorismate hydroxymutase.[1] This reaction is Mg²⁺-dependent and operates near equilibrium.[2][3]

In bacteria such as Escherichia coli, two distinct ICS enzymes channel chorismate into separate, vital metabolic pathways:[4][5]

-

EntC: This ICS is primarily associated with the biosynthesis of the catecholate siderophore, enterobactin. Its expression is tightly regulated by iron availability.[4]

-

MenF: This ICS directs the flow of isochorismate toward the biosynthesis of menaquinone (Vitamin K2), a critical electron carrier in the anaerobic respiratory chain.[4][6] Its activity is significantly increased under anaerobic conditions.[4]

Once synthesized, isochorismate is converted into various downstream products through distinct enzymatic branches.

Siderophore Biosynthesis

Siderophores are high-affinity iron-chelating compounds secreted by bacteria to scavenge iron from the environment. Isochorismate is a common precursor for catecholate-type siderophores.

-

Enterobactin Pathway (E. coli): Isochorismate is converted to 2,3-dihydro-2,3-dihydroxybenzoate (DHDB) and pyruvate (B1213749) by the isochorismatase domain of EntB.[7] Subsequently, the dehydrogenase EntA oxidizes DHDB to 2,3-dihydroxybenzoic acid (DHBA), a core building block of enterobactin.[1]

-

Pyochelin Pathway (Pseudomonas aeruginosa): Isochorismate is converted directly to salicylic (B10762653) acid and pyruvate by the enzyme Isochorismate Pyruvate Lyase (IPL), PchB.[1][8] Salicylic acid is then incorporated into the siderophore pyochelin.[9]

Menaquinone (Vitamin K2) Biosynthesis

In the menaquinone pathway, the enzyme 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC) synthase, MenD, catalyzes the reaction of isochorismate with 2-oxoglutarate to form SEPHCHC.[6][10][11] This is the committed step diverting isochorismate into the menaquinone biosynthetic route.[12]

The overall pathway branching is visualized below.

Caption: Overview of the bacterial this compound biosynthesis pathway and its major metabolic fates.

Regulation of this compound Biosynthesis

The flux of chorismate into the siderophore and menaquinone pathways is meticulously regulated at the transcriptional level to meet the metabolic needs of the cell.

Iron Regulation of the Enterobactin Pathway

The biosynthesis of enterobactin is induced under iron-limiting conditions. This regulation is primarily mediated by the Ferric Uptake Regulator (Fur) protein.[13] In the presence of sufficient intracellular ferrous iron (Fe²⁺), Fur binds to a specific DNA sequence, the "Fur box," located in the promoter region of iron-regulated genes, acting as a transcriptional repressor.[14] The entC gene is part of the entCEBA operon, which is controlled by a bidirectional promoter region shared with the divergently transcribed fepB gene.[14][15] When iron levels are low, Fe²⁺ dissociates from Fur, causing Fur to release the DNA and allowing for the transcription of the ent operon and subsequent enterobactin synthesis.[14][16]

Caption: Transcriptional regulation of the entC gene by the Fur repressor in response to iron levels.

Anaerobic Regulation of the Menaquinone Pathway

The expression of menF and other genes in the menaquinone pathway is upregulated under anaerobic conditions.[4] This switch is controlled by global transcriptional regulators that sense oxygen availability, most notably FNR (Fumarate and Nitrate Reductase regulator) .[17][18] FNR is an oxygen-sensitive protein that, in the absence of oxygen, forms a dimer and binds to specific DNA sites (FNR boxes) in the promoter regions of its target genes, thereby activating the transcription of genes required for anaerobic respiration, including those in the men operon.[19]

Caption: Transcriptional regulation of the menF gene by the FNR activator in response to oxygen.

Quantitative Data: Enzyme Kinetics

The kinetic parameters of the core enzymes in the isochorismate pathway have been characterized in several bacterial species. A summary of this data is crucial for comparative analysis and for modeling metabolic flux.

| Enzyme | Gene | Organism | Substrate(s) | Km (µM) | kcat | Reference(s) |

| Isochorismate Synthase | MenF | E. coli | Chorismate | 14 | 173 min⁻¹ | [20] |

| Isochorismate | 5 | 108 min⁻¹ | [20] | |||

| PchA | P. aeruginosa | Chorismate | 42 ± 2 | 0.0007 s⁻¹ | [9] | |

| Isochorismatase | EntB | E. coli | Isochorismate | 14.7 | N/A | [21] |

| Isochorismate Pyruvate Lyase | PchB | P. aeruginosa | Isochorismate | 14 | N/A | [2] |

| Chorismate | 150 | N/A | [2] | |||

| SEPHCHC Synthase | MenD | E. coli | Isochorismate | 0.053 (53 nM) | N/A | [10] |

| 2-Oxoglutarate | 1.5 | N/A | [10] |

N/A: Data not available in the cited sources.

Experimental Protocols

Studying the isochorismate pathway requires robust methodologies for enzyme purification, activity assessment, and metabolite quantification.

Recombinant Isochorismate Synthase (ICS) Purification

This protocol describes a general workflow for the expression and purification of His-tagged ICS enzymes (e.g., EntC, MenF) from E. coli.

Caption: Experimental workflow for the purification of recombinant His-tagged isochorismate synthase.

Methodology:

-

Expression: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding the N- or C-terminally His-tagged ICS gene. Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and continue incubation at a lower temperature (e.g., 18-25°C) for several hours or overnight.

-

Harvesting and Lysis: Pellet the cells by centrifugation (e.g., 6,000 x g, 15 min, 4°C). Resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, lysozyme, DNase I). Lyse the cells by sonication or French press on ice.

-

Clarification: Remove cell debris by ultracentrifugation (e.g., 40,000 x g, 45 min, 4°C).

-

Affinity Chromatography: Apply the clarified supernatant to a Ni-NTA resin column pre-equilibrated with lysis buffer.

-

Wash and Elution: Wash the column extensively with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins. Elute the tagged ICS protein using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Buffer Exchange: Dialyze the eluted protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) to remove imidazole and prepare for storage at -80°C.

-

Analysis: Confirm protein purity by SDS-PAGE and determine the concentration using a method like the Bradford assay.

Isochorismate Synthase (ICS) Activity Assay

ICS activity can be measured directly by HPLC or through a coupled spectrophotometric assay.

A. HPLC-Based Direct Assay [2][22] This method directly measures the conversion of chorismate to isochorismate.

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5-8.0), 10 mM MgCl₂, 1-2 mM barium chorismate, and a suitable amount of purified ICS enzyme in a total volume of 200-400 µL.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30-37°C) for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by removing the enzyme, for example, by ultrafiltration using a 3-10 kDa molecular weight cut-off filter.

-

Analysis: Inject the flow-through onto a reverse-phase HPLC system (e.g., C18 column). Separate chorismate and isochorismate using an appropriate gradient (e.g., of acetonitrile (B52724) in an acidic aqueous buffer).

-

Quantification: Monitor the elution of chorismate and isochorismate by UV absorbance (e.g., at 274-280 nm). Quantify the amount of product formed by comparing the peak area to a standard curve.

B. Coupled Assay for Salicylate-Producing Pathways [2] For pathways where isochorismate is rapidly converted to salicylic acid, a coupled assay using an isochorismate pyruvate lyase (like PchB) can be used. This is also a sensitive method to confirm the product of the ICS reaction is indeed isochorismate.

-

Reaction Mixture: Set up the ICS reaction as described above, but include an excess of purified PchB enzyme in the mixture.

-

Incubation and Termination: Proceed with incubation and termination as for the direct assay.

-

Analysis by Fluorometry: Since salicylic acid is fluorescent, it can be detected with high sensitivity. Analyze the sample by HPLC with a fluorescence detector (excitation ~305 nm, emission ~407 nm).[22]

-

Quantification: Quantify the salicylic acid produced against a standard curve. The amount of salicylate (B1505791) is stoichiometric to the amount of isochorismate produced by the ICS.

LC-MS/MS for Metabolite Quantification in Bacterial Cultures

This protocol provides a general workflow for the extraction and relative or absolute quantification of isochorismate and related metabolites from bacterial cells.[23][24][25]

-

Cell Culture and Quenching: Grow bacterial cultures to the desired growth phase under specific conditions (e.g., iron-replete vs. iron-depleted). Rapidly quench metabolic activity by mixing the culture with a cold solvent, such as 60% methanol (B129727) at -48°C, to prevent metabolite turnover.

-

Harvesting: Quickly pellet the quenched cells by centrifugation at low temperature.

-

Metabolite Extraction: Extract metabolites from the cell pellet using a solvent mixture. A common method is to use a cold solvent like 80% acetone (B3395972) or a chloroform:methanol:water extraction protocol.[26] Vortex vigorously and incubate on ice.

-

Clarification: Pellet the cell debris by centrifugation and collect the supernatant containing the metabolites.

-

LC-MS/MS Analysis: Analyze the extract using a liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

-

Chromatography: Use a suitable column (e.g., HILIC or ion-pairing reverse phase) to separate the polar anionic metabolites like chorismate and isochorismate.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode. Use Multiple Reaction Monitoring (MRM) for targeted quantification, monitoring the specific precursor-to-product ion transitions for each metabolite of interest.

-

-

Data Analysis: Quantify metabolites by comparing peak areas to those of authentic standards or, for improved accuracy, to stable isotope-labeled internal standards. Normalize data to cell number or total protein content.

Conclusion and Future Directions

The this compound pathway represents a central hub in bacterial metabolism, essential for the production of compounds critical for iron homeostasis and respiration. The dichotomy of the EntC and MenF systems in E. coli provides a fascinating example of how bacteria dedicate specific isoenzymes and regulatory circuits to control the flux of a common intermediate into distinct metabolic endpoints. The enzymes of this pathway, particularly the isochorismate synthases and the downstream-acting enzymes like MenD and PchB, are validated targets for the development of new antibacterial agents. Future research will likely focus on the discovery and optimization of potent and specific inhibitors for these enzymes, the structural elucidation of enzyme-inhibitor complexes to guide drug design, and a deeper understanding of the potential for metabolic crosstalk and channeling between these interconnected pathways.

References

- 1. Comparative analysis of plant isochorismate synthases reveals structural mechanisms underlying their distinct biochemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Isochorismate synthase - Wikipedia [en.wikipedia.org]

- 4. Clustering of isochorismate synthase genes menF and entC and channeling of isochorismate in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of isochorismate hydroxymutase genes entC and menF in enterobactin and menaquinone biosynthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Steady-state kinetics and molecular evolution of Escherichia coli MenD [(1R,6R)-2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate synthase], an anomalous thiamin diphosphate-dependent decarboxylase-carboligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. kuscholarworks.ku.edu [kuscholarworks.ku.edu]

- 10. uniprot.org [uniprot.org]

- 11. 2-Succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylic-acid synthase - Wikipedia [en.wikipedia.org]

- 12. Structure-function analyses of isochorismate-pyruvate lyase from Pseudomonas aeruginosa suggest differing catalytic mechanisms for the two pericyclic reactions of this bifunctional enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Transcriptional regulation by Ferric Uptake Regulator (Fur) in pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulation of divergent transcription from the iron-responsive fepB-entC promoter-operator regions in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Genetics and Assembly Line Enzymology of Siderophore Biosynthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Aerobic-anaerobic gene regulation in Escherichia coli: control by the ArcAB and Fnr regulons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Regulation of Aerobic-to-Anaerobic Transitions by the FNR Cycle in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.asm.org [journals.asm.org]

- 20. researchgate.net [researchgate.net]

- 21. The enterobactin biosynthetic intermediate 2,3‐dihydroxybenzoic acid is a competitive inhibitor of the Escherichia coli isochorismatase EntB - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The biochemical properties of the two Arabidopsis thaliana isochorismate synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A HR-MS Based Method for the Determination of Chorismate Synthase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. biorxiv.org [biorxiv.org]

- 25. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 26. opus.govst.edu [opus.govst.edu]

The Discovery and Enduring Significance of Isochorismic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, history, and biochemical significance of isochorismic acid. First identified in 1968 as a crucial intermediate in the biosynthesis of 2,3-dihydroxybenzoate in Aerobacter aerogenes, this compound has since been recognized as a pivotal branch-point metabolite in the shikimate pathway across a wide range of organisms, including bacteria, plants, and fungi. This document details the historical context of its discovery, its physicochemical properties, and its central role as a precursor to a diverse array of primary and secondary metabolites, such as salicylic (B10762653) acid and menaquinones. Detailed experimental protocols for the enzymatic synthesis and characterization of this compound, as well as the purification and kinetic analysis of the key enzyme isochorismate synthase, are provided. Quantitative data are summarized in comprehensive tables, and key biosynthetic pathways and experimental workflows are visualized through detailed diagrams.

Discovery and Historical Context

The existence of this compound was first reported in 1968 by a team of Australian researchers, I. G. Young, T. J. Batterham, and F. Gibson. They identified it as an intermediate in the metabolic pathway leading to 2,3-dihydroxybenzoate, a precursor to the siderophore enterobactin (B1671361), in the bacterium Aerobacter aerogenes (now classified as Enterobacter aerogenes)[1][2]. Their seminal work, published in Biochimica et Biophysica Acta in 1969, laid the foundation for understanding a critical branch point in aromatic acid metabolism[1]. The name "this compound" was proposed to reflect its isomeric relationship to chorismic acid, the established end-product of the shikimate pathway.

The discovery was significant as it revealed a new layer of complexity in the shikimate pathway, demonstrating that chorismate was not solely a precursor to aromatic amino acids but could be diverted to synthesize other essential compounds. This finding opened up new avenues of research into the biosynthesis of siderophores, vitamins, and plant defense hormones.

Physicochemical and Spectroscopic Properties of this compound

This compound is a thermodynamically unstable dicarboxylic acid with the chemical formula C₁₀H₁₀O₆ and a molar mass of 226.18 g/mol [2]. Its instability in aqueous solutions at neutral pH and room temperature, where it can decompose to salicylic acid and meta-carboxyphenylpyruvate, has presented challenges for its isolation and characterization[2].

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (5S,6S)-5-(1-carboxylatoethenoxy)-6-hydroxycyclohexa-1,3-diene-1-carboxylate | [2] |

| CAS Number | 22642-82-6 | [2] |

| Molecular Formula | C₁₀H₁₀O₆ | [2] |

| Molar Mass | 226.184 g/mol | [2] |

| Density | 1.49 g/cm³ | [2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Features | Reference |

| ¹H NMR | The vinylic region (5.0-6.75 ppm) shows characteristic peaks for the four vinyl protons. The most downfield proton peaks are used to distinguish it from chorismate. | |

| Infrared (IR) | The spectrum shows a very broad trough for the O-H bond in the range of 2500-3300 cm⁻¹, characteristic of a carboxylic acid. A strong absorption for the C=O bond is observed in the range of 1680-1750 cm⁻¹. | |

| Mass Spectrometry | The molecular ion peak and characteristic fragment ions provide structural information. |

Biosynthesis of this compound: The Role of Isochorismate Synthase

This compound is synthesized from chorismic acid in a reversible isomerization reaction catalyzed by the enzyme isochorismate synthase (ICS), also known as isochorismate hydroxymutase (EC 5.4.4.2)[2]. This enzyme is a key player in directing carbon flow from the central shikimate pathway into various specialized metabolic routes.

In many organisms, multiple ICS isoenzymes exist, often with distinct roles. For example, in Escherichia coli, two ICS enzymes, EntC and MenF, are involved in the biosynthesis of enterobactin and menaquinone (vitamin K2), respectively. In the model plant Arabidopsis thaliana, AtICS1 is primarily responsible for the synthesis of salicylic acid, a key plant defense hormone, while AtICS2 is involved in the production of phylloquinone (vitamin K1).

Experimental Protocols

The following sections provide detailed methodologies for the enzymatic synthesis of this compound, the purification of isochorismate synthase, and the kinetic analysis of the enzyme.

Enzymatic Synthesis and Purification of this compound

This protocol describes a modern approach for the enzymatic synthesis of this compound using recombinant E. coli isochorismate synthase (EntC).

Materials:

-

Chorismic acid, barium salt

-

Recombinant His-tagged E. coli EntC

-

Tris-HCl buffer (50 mM, pH 7.8)

-

MgCl₂

-

Dowex AG1-X2 resin (formate form)

-

Formic acid

-

HPLC system with a C18 column

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve chorismic acid, barium salt in 50 mM Tris-HCl buffer (pH 7.8) containing 1 mM MgCl₂.

-

Enzymatic Conversion: Add purified recombinant EntC to the chorismate solution. The amount of enzyme will depend on the desired reaction scale and enzyme activity. Incubate the reaction mixture at 37°C for 2-4 hours.

-

Reaction Monitoring: Monitor the conversion of chorismate to isochorismate by HPLC.

-

Purification:

-

Terminate the reaction by acidifying with formic acid to a final concentration of 1%.

-

Load the reaction mixture onto a Dowex AG1-X2 column (formate form).

-

Wash the column with water to remove unreacted chorismate and other impurities.

-

Elute this compound with a linear gradient of formic acid (e.g., 0-2 M).

-

Collect fractions and analyze by HPLC. Pool fractions containing pure this compound.

-

Lyophilize the pooled fractions to obtain purified this compound.

-

Purification of Recombinant Isochorismate Synthase (EntC) from E. coli

This protocol details the purification of His-tagged EntC from an overexpressing E. coli strain.

Materials:

-

E. coli cell paste overexpressing His-tagged EntC

-

Lysis buffer (50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0)

-

Wash buffer (50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0)

-

Elution buffer (50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0)

-

Ni-NTA affinity chromatography resin

-

Lysozyme (B549824), DNase I

Procedure:

-

Cell Lysis: Resuspend the E. coli cell paste in lysis buffer containing lysozyme and DNase I. Incubate on ice for 30 minutes. Sonicate the cell suspension to ensure complete lysis.

-

Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography:

-

Load the clarified lysate onto a Ni-NTA column pre-equilibrated with lysis buffer.

-

Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged EntC with elution buffer.

-

-

Buffer Exchange: Exchange the buffer of the purified protein into a storage buffer (e.g., 50 mM Tris-HCl, pH 7.8, 10% glycerol) using dialysis or a desalting column.

-

Purity Analysis: Assess the purity of the enzyme by SDS-PAGE.

Kinetic Analysis of Isochorismate Synthase

A continuous spectrophotometric assay can be used to determine the kinetic parameters of ICS. This assay couples the production of isochorismate to the activity of isochorismate pyruvate-lyase (IPL), which converts isochorismate to salicylate (B1505791) and pyruvate (B1213749). The pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase, and the accompanying oxidation of NADH to NAD⁺ is monitored as a decrease in absorbance at 340 nm.

Materials:

-

Purified ICS enzyme

-

Purified isochorismate pyruvate-lyase (e.g., PchB from Pseudomonas aeruginosa)

-

Lactate dehydrogenase

-

Chorismic acid

-

NADH

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8, 1 mM MgCl₂)

Procedure:

-

Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing reaction buffer, NADH, lactate dehydrogenase, and a saturating concentration of IPL.

-

Initiation: Start the reaction by adding the ICS enzyme.

-

Data Acquisition: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Kinetic Parameter Determination:

-

Vary the concentration of chorismic acid and measure the initial reaction rates.

-

Plot the initial rates against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

-

Calculate kcat from Vₘₐₓ and the enzyme concentration.

-

Quantitative Data Summary

The following tables summarize the kinetic parameters of several well-characterized isochorismate synthase enzymes.

Table 3: Kinetic Parameters of Isochorismate Synthases

| Enzyme | Organism | Kₘ for Chorismate (µM) | kcat (min⁻¹) | Reference |

| EntC | Escherichia coli | 14 | 173 | [3] |

| PchA | Pseudomonas aeruginosa | 4.5 | 43.1 | [4] |

| AtICS1 | Arabidopsis thaliana | 41.5 | 38.7 | [5][6] |

| AtICS2 | Arabidopsis thaliana | 17.2 | 18.0 | [6] |

Conclusion

The discovery of this compound more than five decades ago fundamentally altered our understanding of the shikimate pathway and its role in generating metabolic diversity. From its initial identification as an intermediate in siderophore biosynthesis to its now-established role as a precursor to plant defense hormones and essential vitamins, this compound remains a subject of intense research. The detailed methodologies and quantitative data presented in this guide provide a valuable resource for researchers in academia and industry who are working to further unravel the complexities of this compound metabolism and harness its potential in drug development and biotechnology.

References

- 1. kuscholarworks.ku.edu [kuscholarworks.ku.edu]

- 2. Comparative analysis of plant isochorismate synthases reveals structural mechanisms underlying their distinct biochemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kuscholarworks.ku.edu [kuscholarworks.ku.edu]

- 4. Isochorismate synthase (PchA), the first and rate-limiting enzyme in salicylate biosynthesis of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Isochorismate Synthase Enzymes in Arabidopsis [escholarship.org]

The Pivotal Role of Isochorismic Acid in Microbial Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isochorismic acid, a key branch-point metabolite in the shikimate pathway, plays a central role in the biosynthesis of a diverse array of primary and secondary metabolites in microorganisms. This technical guide provides an in-depth exploration of the biosynthesis of this compound and its subsequent conversion into crucial compounds such as siderophores and salicylic (B10762653) acid. We present a comprehensive overview of the key enzymes involved, their kinetic properties, and the intricate regulatory mechanisms that govern these pathways. Furthermore, this guide offers detailed experimental protocols for the study of this compound metabolism and visualizes the core pathways and experimental workflows through detailed diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and exploit these vital microbial metabolic pathways.

Introduction

Chorismate, the final product of the shikimate pathway, stands at a critical metabolic crossroads in bacteria, archaea, fungi, and plants.[1] From this central precursor, a multitude of essential aromatic compounds are synthesized, including the aromatic amino acids, folate cofactors, and vitamins.[1][2] One of the key enzymatic transformations of chorismate is its isomerization to this compound, a reaction catalyzed by the enzyme isochorismate synthase (ICS).[2] This conversion marks a significant commitment of carbon flux towards the biosynthesis of a range of specialized metabolites, many of which have profound physiological and ecological importance.[2]

In the microbial world, this compound is a crucial precursor for the production of siderophores, which are high-affinity iron-chelating molecules essential for microbial survival in iron-limited environments.[2] Additionally, some bacteria utilize this compound to synthesize salicylic acid, a molecule with diverse biological activities, including roles in pathogenesis and signaling.[3] Given the importance of these downstream products in microbial physiology and virulence, the enzymes involved in this compound metabolism represent attractive targets for the development of novel antimicrobial agents.[4]

This technical guide aims to provide a comprehensive and detailed overview of the role of this compound in microbial metabolism. We will delve into the biosynthesis of this compound, the enzymatic pathways that utilize it as a substrate, and the regulatory networks that control these processes. Quantitative data on enzyme kinetics and metabolite concentrations are summarized for easy reference. Detailed experimental protocols are provided to facilitate further research in this area. Finally, key pathways and workflows are illustrated using diagrams to provide a clear visual representation of these complex biological processes.

Biosynthesis of this compound

The synthesis of this compound from chorismate is a reversible isomerization reaction catalyzed by isochorismate synthase (EC 5.4.4.2).[5] This enzyme belongs to the family of intramolecular transferases and facilitates the transfer of the hydroxyl group on the chorismate ring.[5]

Isochorismate Synthase (ICS)

In many bacteria, there are two main isozymes of isochorismate synthase, each dedicated to a specific metabolic pathway. In Escherichia coli, these are:

-

EntC: This enzyme is involved in the biosynthesis of the siderophore enterobactin (B1671361). Its expression is induced under iron-limiting conditions.[2][6]

-

MenF: This enzyme channels isochorismate towards the synthesis of menaquinone (Vitamin K2).[5]

The reaction catalyzed by ICS is dependent on the presence of a divalent metal ion, typically Mg²⁺.[5]

Metabolic Fates of this compound

Once synthesized, this compound serves as a precursor for several important classes of microbial metabolites.

Siderophore Biosynthesis

Siderophores are critical for the acquisition of ferric iron (Fe³⁺), an essential nutrient that is often sparingly soluble in the environment. This compound is a key intermediate in the biosynthesis of catechol-type siderophores, such as enterobactin in E. coli.

The pathway from this compound to enterobactin involves the following key steps:

-

Conversion to 2,3-dihydro-2,3-dihydroxybenzoate: Isochorismatase (EntB) catalyzes the hydrolysis of isochorismate to 2,3-dihydro-2,3-dihydroxybenzoate and pyruvate (B1213749).[7]

-

Oxidation to 2,3-dihydroxybenzoate (DHB): The enzyme 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase (EntA) oxidizes 2,3-dihydro-2,3-dihydroxybenzoate to DHB.

-

Activation and Assembly: DHB is then activated and condensed with L-serine to form the final enterobactin molecule.

Salicylic Acid Biosynthesis

In some bacteria, such as Pseudomonas aeruginosa, this compound is a direct precursor to salicylic acid. This conversion is catalyzed by the enzyme isochorismate pyruvate lyase (IPL), encoded by the pchB gene.[3] This enzyme catalyzes the elimination of pyruvate from isochorismate to yield salicylate (B1505791).[3]

Regulation of this compound Metabolism

The biosynthesis of this compound and its downstream products is tightly regulated to meet the metabolic needs of the cell and respond to environmental cues.

Iron-Dependent Regulation by Fur

The primary regulatory mechanism governing the production of siderophores is the Ferric Uptake Regulator (Fur) protein.[8] In the presence of sufficient intracellular iron, the Fe²⁺-Fur complex acts as a transcriptional repressor, binding to specific DNA sequences (Fur boxes) in the promoter regions of genes involved in siderophore biosynthesis, including entC.[5][8] This binding blocks transcription and prevents the unnecessary production of siderophores.[8]

Under iron-limiting conditions, Fe²⁺ dissociates from Fur, leading to a conformational change in the repressor and its release from the DNA.[9] This derepression allows for the transcription of the ent genes and the subsequent synthesis of enterobactin to scavenge for iron.[10]

Data Presentation

Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism

| Enzyme | Organism | Substrate | Km (µM) | kcat (min-1) | Reference(s) |

| Isochorismate Synthase (EntC) | Escherichia coli | Chorismate | 14 | 173 | [3] |

| Isochorismate | 5 | 108 | [3] | ||

| Isochorismatase (EntB) | Escherichia coli | Isochorismate | 14.7 | 600 | [11] |

| Isochorismate Pyruvate Lyase (PchB) | Pseudomonas aeruginosa | Isochorismate | 42 ± 2 | 0.042 ± 0.0006 | [5] |

Table 2: Siderophore Concentrations in Microbial Cultures

| Organism | Siderophore | Culture Condition | Concentration (µM) | Reference(s) |

| Pseudomonas aeruginosa PSS | Pyoverdin | Succinate medium | ~60 | [12] |

| Glucose medium | ~80 | [12] | ||

| Glutamic acid medium | ~140 | [12] |

Experimental Protocols

Coupled Spectrophotometric Assay for Isochorismate Synthase Activity

This protocol describes a continuous enzyme-coupled assay to determine the kinetic parameters of isochorismate synthase (ICS). The production of isochorismate is coupled to its conversion to salicylate by an excess of isochorismate pyruvate lyase (IPL), and the formation of salicylate is monitored spectrophotometrically.

Materials:

-

Purified isochorismate synthase (e.g., EntC)

-

Purified isochorismate pyruvate lyase (e.g., PchB)

-

Chorismate

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂

-

Spectrophotometer capable of measuring absorbance at 305 nm

Procedure:

-

Prepare a reaction mixture containing Assay Buffer and a saturating concentration of purified IPL.

-

Add a known concentration of the purified ICS enzyme to the reaction mixture.

-

Initiate the reaction by adding varying concentrations of the substrate, chorismate.

-

Immediately monitor the increase in absorbance at 305 nm, which corresponds to the formation of salicylate.

-

Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time plot.

-

To determine the Km for chorismate, perform the assay with a range of chorismate concentrations.[13]

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.[13] The kcat can then be calculated from Vmax and the enzyme concentration.

Heterologous Expression and Purification of Isochorismate Synthase (EntC)

This protocol provides a general guideline for the expression and purification of a His-tagged EntC from E. coli.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the His-tagged entC gene

-

LB medium with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT

-

Wash Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT

-

Elution Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT

-

Ni-NTA affinity chromatography column

-

Sonicator

-

Centrifuge

Procedure:

-

Expression:

-

Transform the expression vector into the E. coli expression strain.

-

Inoculate a starter culture and grow overnight.

-

Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow for 3-4 hours at 30°C.

-

Harvest the cells by centrifugation.

-

-

Purification:

-

Resuspend the cell pellet in Lysis Buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a Ni-NTA column equilibrated with Lysis Buffer.

-

Wash the column with Wash Buffer to remove unbound proteins.

-

Elute the His-tagged EntC protein with Elution Buffer.

-

Analyze the fractions by SDS-PAGE to assess purity.

-

Pool the pure fractions and dialyze against a suitable storage buffer.[14][15][16]

-

HPLC Analysis of 2,3-Dihydroxybenzoic Acid (DHB)

This protocol outlines a method for the analysis of DHB, a key intermediate in enterobactin biosynthesis.

Materials:

-

Bacterial culture supernatant or cell extract

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or phosphoric acid).

-

DHB standard

Procedure:

-

Sample Preparation:

-

Centrifuge the bacterial culture to pellet the cells.

-

Filter the supernatant through a 0.22 µm filter.

-

For cell extracts, perform a suitable extraction protocol (e.g., with an organic solvent) and then filter.

-

-

HPLC Analysis:

-

Equilibrate the C18 column with the initial mobile phase conditions.

-

Inject the prepared sample onto the column.

-

Run a suitable gradient program to elute the compounds.

-

Monitor the absorbance at a wavelength appropriate for DHB (e.g., 250 nm).[1]

-

Identify the DHB peak by comparing its retention time with that of a pure standard.

-

Quantify the amount of DHB by comparing the peak area to a standard curve.[17][18]

-

Mandatory Visualization

Caption: Biosynthesis and metabolic fates of this compound in microbes.

Caption: Fur-mediated regulation of enterobactin biosynthesis genes.

References

- 1. HPLC Separation of Dihydroxybenzoic Acid | SIELC Technologies [sielc.com]

- 2. researchgate.net [researchgate.net]

- 3. Assay of 2,3-dihydroxybenzoic acid and related compounds in plant materials by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EFFECT OF VARIOUS PHYSICOCHEMICAL PARAMETERS ON SIDEROPHORE PRODUCTION BY MARINE Pseudomonas aeruginosa MGPB31 | Applied Biological Research [journals.acspublisher.com]

- 5. Team:Evry/Project FUR - 2013.igem.org [2013.igem.org]

- 6. researchgate.net [researchgate.net]

- 7. Revisiting Fur Regulon Leads to a Comprehensive Understanding of Iron and Fur Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transcriptional regulation by Ferric Uptake Regulator (Fur) in pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Promoter and operator determinants for fur-mediated iron regulation in the bidirectional fepA-fes control region of the Escherichia coli enterobactin gene system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparative analysis of plant isochorismate synthases reveals structural mechanisms underlying their distinct biochemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medigraphic.com [medigraphic.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. neb.com [neb.com]

- 15. Heterologous protein expression in E. coli [protocols.io]

- 16. iba-lifesciences.com [iba-lifesciences.com]

- 17. helixchrom.com [helixchrom.com]

- 18. 2,3-Dihydroxybenzoic Acid | SIELC Technologies [sielc.com]

The Pivotal Role of Isochorismic Acid in Plant Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isochorismic acid, a key intermediate in the shikimate pathway, stands at a critical metabolic crossroads in the plant kingdom.[1][2] Though its presence is often transient and in low concentrations, its role as a precursor to vital compounds such as the defense hormone salicylic (B10762653) acid and the primary electron acceptor phylloquinone (Vitamin K1) makes it a molecule of significant interest.[2][3] This technical guide provides an in-depth exploration of the natural occurrence of this compound in plants, its biosynthesis, and its metabolic fate. It is designed to be a comprehensive resource, offering detailed experimental protocols and quantitative data to facilitate further research and application in fields ranging from plant biology to drug development.

Biosynthesis and Metabolic Fate of this compound

In plants, this compound is synthesized from chorismate, the end-product of the shikimate pathway.[1] This conversion is catalyzed by the enzyme isochorismate synthase (ICS) and represents a major branch point in the biosynthesis of aromatic compounds.[1]

Salicylic Acid Biosynthesis

The biosynthesis of salicylic acid (SA) via the isochorismate pathway is a cornerstone of plant defense signaling.[1][3] In the model plant Arabidopsis thaliana, this process is primarily initiated in the chloroplasts where ISOCHORISMATE SYNTHASE 1 (ICS1) converts chorismate to isochorismate.[1][3] The newly synthesized isochorismate is then exported to the cytosol by the transporter ENHANCED DISEASE SUSCEPTIBILITY 5 (EDS5) .[1] In the cytosol, the enzyme avrPphB SUSCEPTIBLE 3 (PBS3) , a GH3 acyl-adenylate/thioester-forming enzyme, conjugates glutamate (B1630785) to isochorismate, forming isochorismate-9-glutamate.[1] This intermediate then spontaneously decomposes to yield salicylic acid and 2-hydroxy-acryloyl-N-glutamate.

Phylloquinone Biosynthesis

This compound is also an essential precursor for the biosynthesis of phylloquinone, a vital component of the photosynthetic electron transport chain.[2] Both ICS1 and its homolog, ISOCHORISMATE SYNTHASE 2 (ICS2) , contribute to the pool of isochorismate destined for phylloquinone synthesis.[1]

Quantitative Data on Isochorismate-Derived Metabolites

Direct quantification of endogenous this compound in plant tissues is challenging due to its low abundance and instability. Consequently, much of the available quantitative data focuses on its more stable downstream products, particularly salicylic acid. The following tables summarize the levels of salicylic acid and related metabolites in Arabidopsis thaliana as reported in the literature.

| Plant Species | Tissue | Condition | Metabolite | Concentration (ng/g Fresh Weight) | Reference |

| Arabidopsis thaliana (Col-0) | Leaves | Mock-inoculated | Salicylic Acid (SA) | ~100 | [3] |

| Arabidopsis thaliana (Col-0) | Leaves | Pseudomonas syringae pv. maculicola (Psm) inoculated (48 h) | Salicylic Acid (SA) | ~1500 | [3] |

| Arabidopsis thaliana (sid2 mutant) | Leaves | Psm-inoculated (48 h) | Salicylic Acid (SA) | ~50 | [3] |

| Arabidopsis thaliana (eds5 mutant) | Leaves | Psm-inoculated (48 h) | Salicylic Acid (SA) | ~100 | [3] |

| Arabidopsis thaliana (pbs3 mutant) | Leaves | Psm-inoculated (48 h) | Salicylic Acid (SA) | ~200 | [3] |

| Plant Species | Tissue | Condition | Metabolite | Concentration (ng/g Fresh Weight) | Reference |

| Arabidopsis thaliana (Col-0) | Leaves | Mock-inoculated | Salicyloyl-aspartate (SA-Asp) | Not detected | [3] |

| Arabidopsis thaliana (Col-0) | Leaves | Psm-inoculated (48 h) | Salicyloyl-aspartate (SA-Asp) | ~150 | [3] |

| Arabidopsis thaliana (Col-0) | Leaves | Mock-inoculated | Salicyloyl-malate (SA-Mal) | Not detected | [3] |

| Arabidopsis thaliana (Col-0) | Leaves | Psm-inoculated (48 h) | Salicyloyl-malate (SA-Mal) | ~250 | [3] |

Experimental Protocols

Extraction of this compound and Related Metabolites from Plant Tissue

This protocol is adapted from methods used for the extraction of salicylic acid and other phytohormones.[4][5] Due to the instability of this compound, all steps should be performed rapidly and at low temperatures.

Materials:

-

Fresh plant tissue (e.g., Arabidopsis leaves)

-

Liquid nitrogen

-

Pre-chilled mortar and pestle

-

Extraction buffer: 80% methanol (B129727) in water, 0.1% formic acid

-

Microcentrifuge tubes

-

Refrigerated microcentrifuge

Procedure:

-

Harvest approximately 100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powdered tissue to a pre-weighed 2 mL microcentrifuge tube.

-

Add 1 mL of ice-cold extraction buffer to the tube.

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Incubate on a rocking platform at 4°C for 30 minutes.

-

Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

The extract is now ready for analysis by LC-MS/MS or for further purification.

Quantification of this compound by UPLC-MS/MS

This protocol provides a general framework for the analysis of this compound. Specific parameters will need to be optimized based on the instrument used.

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Conditions:

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is suitable.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage over several minutes to elute compounds of varying polarities.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

MS/MS Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound must be determined using a pure standard. A likely precursor ion would be [M-H]⁻ at m/z 225.04.

-

Source Parameters: Optimize capillary voltage, cone voltage, desolvation gas flow, and temperature for maximum signal intensity.

In Vitro Isochorismate Synthase (ICS) Activity Assay

This assay measures the conversion of chorismate to isochorismate catalyzed by the ICS enzyme.[5][6]

Materials:

-

Purified recombinant ICS enzyme or crude protein extract from plant tissue

-

Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT

-

Chorismate solution (1 mM)

-

Methanol

-

HPLC system with a UV detector

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube:

-

50 µL Assay Buffer

-

10 µL Chorismate solution (final concentration 200 µM)

-

X µL of enzyme solution (amount to be optimized)

-

Add water to a final volume of 100 µL.

-

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes). The reaction time should be within the linear range of product formation.

-

Stop the reaction by adding an equal volume (100 µL) of methanol.

-

Centrifuge at 16,000 x g for 10 minutes to pellet any precipitated protein.

-

Analyze the supernatant by HPLC to quantify the amount of isochorismate formed. The separation can be achieved on a C18 column with a methanol/water gradient, and isochorismate can be detected by its UV absorbance at ~278 nm.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to this compound in plants.

Conclusion

This compound, despite its elusive nature, is a central player in plant metabolism, dictating the flow of carbon into pathways crucial for both primary and secondary metabolism. Understanding its biosynthesis and regulation is paramount for developing strategies to enhance plant disease resistance and for the potential discovery of novel bioactive compounds. The methodologies and data presented in this guide offer a solid foundation for researchers to further investigate the intricate roles of this compound and its derivatives in the complex life of plants.

References

- 1. In-depth analysis of isochorismate synthase-derived metabolism in plant immunity: Identification of meta-substituted benzoates and salicyloyl-malate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization and Biological Function of the ISOCHORISMATE SYNTHASE2 Gene of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Accumulation of Isochorismate-derived 2,3-Dihydroxybenzoic 3-O-β-d-Xyloside in Arabidopsis Resistance to Pathogens and Ageing of Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DOT Language | Graphviz [graphviz.org]

- 5. Purification and cDNA Cloning of Isochorismate Synthase from Elicited Cell Cultures of Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative analysis of plant isochorismate synthases reveals structural mechanisms underlying their distinct biochemical properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isochorismic Acid: Properties, Protocols, and Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isochorismic acid is a pivotal intermediate in the shikimate pathway, a metabolic route essential for the biosynthesis of aromatic compounds in bacteria, archaea, fungi, and plants.[1] As the isomer of the more commonly known chorismic acid, this compound serves as a critical branch-point metabolite, leading to the production of a diverse array of primary and secondary metabolites. These include the phytohormone salicylic (B10762653) acid, essential for plant defense, and siderophores like enterobactin (B1671361), which are crucial for iron acquisition in many bacteria.[1][2] Its instability and central metabolic role make it a compound of significant interest for researchers in biochemistry, natural product synthesis, and drug development. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a visual representation of its key metabolic pathways.

Chemical and Physical Properties

This compound is a thermodynamically unstable compound, particularly in aqueous solutions at neutral pH and room temperature, where it can decompose into a mixture of salicylate (B1505791) and meta-carboxyphenylpyruvate.[2] This instability presents challenges in its isolation and characterization. The quantitative data available for this compound and its deprotonated form, isochorismate, are summarized below.

Table 1: General and Chemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (5S,6S)-5-(1-carboxyethenoxy)-6-hydroxycyclohexa-1,3-diene-1-carboxylic acid | [1][3] |

| Synonyms | Isochorismate, iso-chorismic acid | [3] |

| CAS Number | 22642-82-6 | [1][2][3] |

| Molecular Formula | C₁₀H₁₀O₆ | [1][3][4] |

| Molecular Weight | 226.18 g/mol | [1][3] |

| Appearance | White crystalline powder | [5] |

| InChI Key | NTGWPRCCOQCMGE-YUMQZZPRSA-N | [1] |

Table 2: Physical and Spectroscopic Properties of this compound

| Property | Value | Notes and Reference(s) |

| Melting Point | Not available | Due to its instability, a precise melting point has not been reported. |

| Boiling Point | 558.8 °C at 760 mmHg (Predicted for Isochorismate(2-)) | This is a predicted value for the deprotonated form and may not accurately represent the free acid.[6] |

| Density | 1.49 g/cm³ | [4] |

| Solubility | Highly soluble in water | The presence of multiple polar functional groups (two carboxylic acids and a hydroxyl group) contributes to its high water solubility.[5] |

| Flash Point | 226.8 °C (Predicted for Isochorismate(2-)) | This is a predicted value for the deprotonated form.[6] |

| Stability | Unstable in neutral aqueous solution at room temperature. | Decomposes via a[7][7]-sigmatropic rearrangement.[2][5] |

| Storage | Store in a dry, dark, and ventilated place. | [8] For solutions, it is recommended to store as aliquots in tightly sealed vials at -20°C for up to one month. |

Table 3: Predicted and Experimental Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted/Observed Features | Reference(s) |

| ¹H NMR | Vinylic protons observed in an equilibrium mixture with chorismate show distinct peaks. The vinyl protons at positions 2, 3, 4, and 11 are key identifiers. | A published spectrum of a chorismate/isochorismate equilibrium mixture can be used for peak identification. |

| ¹³C NMR | Expected signals for two carboxylic acid carbons (~170-185 ppm), four sp² carbons of the cyclohexadiene ring and the vinyl group (~115-150 ppm), and two sp³ carbons (one bearing a hydroxyl group and the other an ether linkage, ~50-80 ppm). | Based on typical chemical shift ranges for these functional groups. |

| IR Spectroscopy | Broad O-H stretch from the carboxylic acids (~2500-3300 cm⁻¹), strong C=O stretch from the carboxylic acids (~1680-1750 cm⁻¹), C=C stretch from the alkene and diene (~1600-1680 cm⁻¹), and C-O stretch from the ether and alcohol (~1000-1300 cm⁻¹). | Based on characteristic infrared absorption frequencies of the functional groups present. |

| UV-Vis Spectroscopy | The structurally similar chorismic acid has a λmax around 272-275 nm. This compound is expected to have a similar absorption maximum due to the conjugated diene system. | [7] |

Experimental Protocols

Enzymatic Synthesis and Purification of this compound

A reliable method for producing this compound is through the enzymatic conversion of chorismic acid using isochorismate synthase (EntC). The following protocol is adapted from established procedures.[9]

1. Expression and Purification of Isochorismate Synthase (EntC):

-

The entC gene from Escherichia coli can be cloned into an expression vector (e.g., pET series) with a His-tag for affinity purification.

-

Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Grow the cells in a suitable medium (e.g., LB broth) at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue incubation at a lower temperature (e.g., 18-25°C) overnight.

-

Harvest the cells by centrifugation, resuspend in lysis buffer, and lyse the cells by sonication.

-

Clarify the lysate by centrifugation and purify the His-tagged EntC protein using a Ni-NTA affinity chromatography column.

-

Elute the protein and dialyze against a suitable storage buffer.

2. Enzymatic Conversion of Chorismate to Isochorismate:

-

Prepare a reaction mixture containing chorismate in a suitable buffer (e.g., Tris-HCl, pH 7.5).

-

Initiate the reaction by adding the purified EntC enzyme.

-

The reaction progress can be monitored by HPLC. The conversion typically reaches equilibrium.

3. Purification of this compound:

-

To simplify purification, the remaining chorismate can be selectively removed. One method involves the use of a chorismatase (e.g., FkbO), which hydrolyzes chorismate but not isochorismate.[9]

-

After enzymatic removal of chorismate, the reaction mixture can be purified by flash chromatography.

-

A preparative low-pressure liquid chromatography method using an octadecyl (C18) reverse-phase column with a stepped methanol (B129727) gradient has been shown to be effective.[10]

-

Collect the fractions containing this compound, which can be identified by HPLC analysis.

-

The purified this compound should be stored appropriately to prevent degradation.

Analysis of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and quantification of this compound.

1. HPLC System and Column:

-

A standard HPLC system equipped with a UV detector is suitable.

-

A reversed-phase C18 column is commonly used for the separation of organic acids.

2. Mobile Phase and Gradient:

-

A typical mobile phase consists of an aqueous buffer (e.g., phosphate (B84403) buffer) with an organic modifier (e.g., methanol or acetonitrile).

-

An acidic mobile phase (e.g., 0.1% phosphoric acid in water) is often used to ensure the organic acids are in their protonated form.

-

A gradient elution may be necessary to achieve good separation from other components in a complex mixture.

3. Sample Preparation and Detection:

-

Samples should be filtered through a 0.22 µm filter before injection.

-

Detection is typically performed by monitoring the UV absorbance at a wavelength around 210 nm for general organic acids or near the expected λmax of this compound (~275 nm) for higher specificity.

4. Quantification:

-

A standard curve should be generated using purified this compound of known concentrations to allow for accurate quantification.

Signaling Pathways and Metabolic Roles

This compound is a key branch-point intermediate in several critical biosynthetic pathways. The diagrams below, generated using the DOT language for Graphviz, illustrate its central role.

Biosynthesis of Salicylic Acid

Salicylic acid is a plant hormone crucial for signaling in plant defense against pathogens. In both plants and some bacteria, its biosynthesis proceeds from chorismate via isochorismate.

Caption: Biosynthesis of Salicylic Acid from Chorismate in Bacteria and Plants.

Biosynthesis of Enterobactin in E. coli

Enterobactin is a high-affinity siderophore produced by E. coli and other enteric bacteria to scavenge iron from the environment. Isochorismate is a key precursor in this pathway.

Caption: The Enterobactin Biosynthesis Pathway in Escherichia coli.

Conclusion

This compound, despite its inherent instability, is a molecule of profound importance in the metabolic landscape of a wide range of organisms. Its role as a precursor to vital compounds such as salicylic acid and enterobactin makes the enzymes involved in its synthesis and metabolism attractive targets for the development of novel antimicrobial agents and for engineering plant resistance. The information and protocols provided in this guide are intended to facilitate further research into this fascinating and crucial biomolecule, empowering scientists and drug development professionals to explore its full potential.

References

- 1. Chorismic Acid [drugfuture.com]

- 2. researchgate.net [researchgate.net]

- 3. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 13C isotope effects on 1H chemical shifts: NMR spectral analysis of 13C-labelled D-glucose and some 13C-labelled amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. hmdb.ca [hmdb.ca]

- 7. Chorismic Acid|CAS 617-12-9|Research Grade [benchchem.com]

- 8. hmdb.ca [hmdb.ca]

- 9. (5S,6S)-5-((1-Carboxyethenyl)oxy)-6-hydroxy-1,3-cyclohexadiene-1-carboxylic acid | C10H10O6 | CID 189062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Enzymatic Mechanism of Isochorismate Synthase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isochorismate synthase (ICS) is a pivotal enzyme that catalyzes the isomerization of chorismate to isochorismate. This reaction represents a critical branch point in the shikimate pathway, directing carbon flux towards the biosynthesis of a diverse array of primary and secondary metabolites. In bacteria, isochorismate is a precursor to siderophores, such as enterobactin (B1671361), and menaquinone (vitamin K2). In plants, it is the key precursor for the phytohormone salicylic (B10762653) acid, a central player in plant defense against pathogens. The absence of the shikimate pathway in mammals makes its enzymes, including isochorismate synthase, attractive targets for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the enzymatic mechanism of isochorismate synthase, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Core Enzymatic Mechanism

Isochorismate synthase (EC 5.4.4.2) is an isomerase that facilitates an intramolecular transfer of a hydroxyl group from the C4 to the C2 position of the cyclohexadiene ring of chorismate.[1] The reaction is dependent on the presence of a divalent metal ion, typically Mg2+.[1][2] The catalytic mechanism is proposed to proceed via a general acid-base catalysis.

The key catalytic residues in the active site are a lysine (B10760008) and a glutamate (B1630785).[3] The proposed mechanism involves the following steps:

-

Substrate Binding: Chorismate binds to the active site of the enzyme. The binding is stabilized by interactions with the Mg2+ ion and various active site residues.

-

Nucleophilic Attack: A water molecule, activated by the catalytic lysine residue acting as a general base, performs a nucleophilic attack on the C2 position of the chorismate ring.[4][5]

-

Intermediate Formation: This attack leads to the formation of a transient intermediate.

-

Protonation and Elimination: The catalytic glutamate residue acts as a general acid, protonating the hydroxyl group at the C4 position, facilitating its elimination as a water molecule.[5]

-

Product Release: The product, isochorismate, is then released from the active site.

The reaction catalyzed by isochorismate synthase is reversible and operates near equilibrium.[6][7]

Quantitative Data on Isochorismate Synthase Kinetics

The kinetic parameters of isochorismate synthase have been characterized from various organisms. A summary of these quantitative data is presented in the table below for easy comparison.

| Enzyme | Organism | Km for Chorismate (µM) | kcat (min-1) | Keq | Reference(s) |

| AtICS1 | Arabidopsis thaliana | 41.5 | 38.7 | 0.89 | [6][7] |

| AtICS2 | Arabidopsis thaliana | 17.2 | 18.0 | 0.76 | [6] |

| EntC | Escherichia coli | 14 | 173 | 0.56 | [6] |

| PchA | Pseudomonas aeruginosa | 4.5 | 43.1 | - | [8] |

| CrICS (Isoform I) | Catharanthus roseus | 558 | - | - | [2] |